Etebenecid

Description

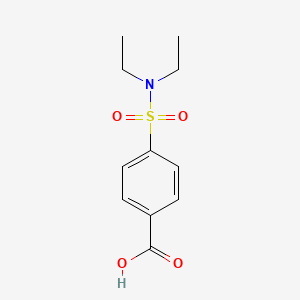

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACOQEQOBAQRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023011 | |

| Record name | Ethebenecid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085436 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1213-06-5 | |

| Record name | Ethebenecid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1213-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etebenecid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001213065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etebenecid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethebenecid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etebenecid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETEBENECID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4413I5098G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Probenecid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a drug developed in the mid-20th century, initially carved its niche in medicine by prolonging the therapeutic window of penicillin.[1][2] Its subsequent approval for the treatment of gout underscored its significance in clinical practice.[3] For decades, its mechanism was primarily attributed to the inhibition of organic anion transporters (OATs) in the kidneys. However, recent scientific inquiry has peeled back the layers of Probenecid's pharmacological profile, revealing a more complex and multifaceted mechanism of action that extends beyond its effects on renal transport. This technical guide provides an in-depth exploration of the discovery of Probenecid's diverse molecular targets, presenting key experimental findings, detailed methodologies, and signaling pathways.

Core Mechanism of Action: Inhibition of Organic Anion Transporters

Probenecid's classical mechanism of action lies in its ability to competitively inhibit organic anion transporters, a family of proteins crucial for the transport of a wide array of endogenous and exogenous substances.[2] This inhibition forms the basis of its two primary clinical applications: the enhancement of antibiotic efficacy and the treatment of gout.

Impact on Penicillin Excretion

The discovery of Probenecid's ability to increase the plasma concentration of penicillin was a pivotal moment in its history.[1] Penicillin is actively secreted into the renal tubules by OAT1 and OAT3.[1] Probenecid competes with penicillin for these transporters, thereby reducing its renal clearance and prolonging its half-life in the bloodstream.[1] This allows for lower or less frequent dosing of the antibiotic to achieve and maintain therapeutic concentrations.

Uricosuric Effect in Gout Management

Probenecid's efficacy in treating gout stems from its interaction with urate transporter 1 (URAT1), an organic anion transporter located in the apical membrane of renal proximal tubule cells.[4] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4] By inhibiting URAT1, Probenecid blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction of its levels in the blood.[4] This uricosuric effect helps to prevent the formation of uric acid crystals in the joints, which is the underlying cause of gouty arthritis.[3]

Expanded Mechanisms of Action: Beyond Renal Transporters

Modern research has unveiled a broader spectrum of Probenecid's molecular interactions, implicating it in diverse physiological processes ranging from inflammation to cellular communication and even multidrug resistance in cancer.

Inhibition of Pannexin-1 Channels

A significant discovery in recent years is Probenecid's role as an inhibitor of Pannexin-1 (Panx1) channels.[5][6] Pannexins are proteins that form channels in cell membranes, allowing the passage of ions and small molecules like ATP.[5] The inhibition of Panx1 by Probenecid has been demonstrated to have an IC50 of approximately 150 µM.[5] This action is thought to contribute to its anti-inflammatory effects by modulating ATP release and subsequent inflammatory signaling.[5]

Activation of TRPV2 Channels

Contrary to its inhibitory effects on other targets, Probenecid has been identified as a specific activator of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel.[7][8] This activation has been observed in heterologous expression systems like HEK293T cells and in native cells such as sensory neurons.[7][9] The activation of TRPV2 by Probenecid may have implications for its effects on cellular calcium signaling and processes like nociception.[7]

Reversal of Multidrug Resistance

In the context of oncology, Probenecid has been shown to reverse multidrug resistance (MDR) in cancer cells that overexpress Multidrug Resistance-Associated Proteins (MRPs), particularly MRP1 and MRP2.[10] These ATP-binding cassette (ABC) transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. Probenecid can inhibit the function of these pumps, leading to increased intracellular accumulation and cytotoxicity of anticancer drugs.[10]

Quantitative Data on Probenecid's Interactions

The following tables summarize the key quantitative data from various studies investigating Probenecid's mechanism of action.

| Target | Species | Experimental System | Parameter | Value | Reference(s) |

| Organic Anion Transporters | |||||

| OAT1 | Human | HEK293 cells | IC50 | 167 ± 42.0 µM (for CPI transport) | [11] |

| OAT3 | Human | HEK293 cells | IC50 | 76.0 ± 17.2 µM (for CPI transport) | [11] |

| OAT3 | Human | HEK293 cells | IC50 | 5.12 µM (for enalaprilat uptake) | [12] |

| Pannexin-1 Channel | |||||

| Panx1 | Mammalian | Xenopus oocytes | IC50 | ~150 µM | [5] |

| TRPV2 Channel | |||||

| TRPV2 | Mouse | HEK293T cells | Kd | 31.9 µM | [9] |

Table 1: In Vitro Inhibition and Activation Data for Probenecid

| Drug | Co-administered Agent | Study Population | Effect on Drug Concentration | Fold Increase | Reference(s) |

| Penicillin | Probenecid | Healthy Volunteers | Increased plasma concentration | 2-4 fold | [1] |

| N-acetylcysteine (NAC) | Probenecid | Rats | Increased plasma AUC | 1.65-fold | [13] |

| N-acetylcysteine (NAC) | Probenecid | Rats | Increased brain AUC | 2.41-fold | [13] |

Table 2: In Vivo Effects of Probenecid on Drug Pharmacokinetics

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of Probenecid's mechanisms of action.

OAT Inhibition Assay using HEK293 Cells

Objective: To determine the inhibitory effect of Probenecid on OAT1 and OAT3 mediated transport.

Materials:

-

HEK293 cells stably overexpressing human OAT1 or OAT3.[14]

-

Empty vector-transfected HEK293 cells (mock cells) as a negative control.[15]

-

Probe substrate (e.g., radiolabeled p-Aminohippuric acid for OAT1, Estrone-3-sulfate for OAT3, or a fluorescent substrate like 6-carboxyfluorescein (6-CF)).[14][16]

-

Probenecid.

-

Hank's Balanced Salt Solution (HBSS).[16]

-

96-well poly-D-lysine-coated plates.[16]

-

Scintillation counter or fluorescence plate reader.

Protocol:

-

Cell Culture: Seed the OAT1/OAT3-expressing and mock HEK293 cells in 96-well plates and grow to 95% confluence.[16]

-

Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells with varying concentrations of Probenecid in HBSS for a specified time (e.g., 5 minutes).[13]

-

Uptake Initiation: Initiate the transport assay by adding HBSS containing the probe substrate and Probenecid to the wells.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes for OAT3, 25 minutes for OAT1).[13]

-

Uptake Termination: Stop the uptake by washing the cells twice with ice-cold HBSS.[16]

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).[15]

-

Data Analysis: Calculate the transporter-mediated uptake by subtracting the uptake in mock cells from the uptake in OAT-expressing cells.[15] Determine the IC50 value of Probenecid by fitting the concentration-response data to a suitable model.[17][18]

Pannexin-1 Inhibition Assay using Xenopus Oocytes

Objective: To measure the inhibitory effect of Probenecid on Pannexin-1 channel currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding mammalian Pannexin-1.[19]

-

Two-electrode voltage-clamp setup.

-

Recording solution (e.g., ND96).

-

Probenecid.

Protocol:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Microinject the oocytes with Pannexin-1 cRNA and incubate for 2-3 days to allow for protein expression.[19]

-

Electrophysiological Recording: Place an oocyte in the recording chamber perfused with the recording solution. Impale the oocyte with two microelectrodes for voltage clamping.

-

Current Elicitation: Hold the oocyte at a resting potential (e.g., -40 mV) and apply depolarizing voltage steps (e.g., to +60 mV) to activate Pannexin-1 channels and record the resulting currents.[20]

-

Probenecid Application: Perfuse the recording chamber with a solution containing Probenecid and record the currents again in response to the same voltage protocol.

-

Data Analysis: Measure the peak current amplitude before and after Probenecid application. Calculate the percentage of inhibition and determine the IC50 value from a concentration-response curve.

TRPV2 Activation Assay using Calcium Imaging

Objective: To assess the activation of TRPV2 channels by Probenecid.

Materials:

-

HEK293T cells transiently or stably expressing TRPV2.[7]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).[9]

-

Fluorescence microscope or plate reader.

-

Recording buffer.

-

Probenecid.

Protocol:

-

Cell Culture and Loading: Culture TRPV2-expressing HEK293T cells on coverslips or in a multi-well plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-3 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Place the cells on the microscope stage or in the plate reader and record the baseline fluorescence intensity.

-

Probenecid Application: Add Probenecid to the recording buffer and continue to record the fluorescence intensity.

-

Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of TRPV2 channels. Quantify the response and determine the dose-response relationship.[9]

Multidrug Resistance Reversal Assay

Objective: To evaluate the ability of Probenecid to reverse MRP-mediated multidrug resistance.

Materials:

-

MRP-overexpressing cancer cell line (e.g., HL60/AR) and its drug-sensitive parental cell line (e.g., HL60).[10]

-

Chemotherapeutic drug (e.g., daunorubicin).[10]

-

Probenecid.

-

Cell viability assay kit (e.g., MTT assay).[10]

-

Flow cytometer or confocal microscope for drug accumulation studies.[10]

Protocol:

-

Cell Culture and Treatment: Culture the resistant and sensitive cancer cell lines. Treat the cells with various concentrations of the chemotherapeutic drug in the presence or absence of different concentrations of Probenecid.

-

Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an MTT assay.[21]

-

Drug Accumulation: To measure intracellular drug accumulation, incubate the cells with a fluorescent chemotherapeutic drug (e.g., daunorubicin) with or without Probenecid.

-

Quantification: Analyze the intracellular fluorescence using a flow cytometer or visualize the subcellular distribution of the drug using a confocal microscope.[10][22]

-

Data Analysis: Compare the IC50 values of the chemotherapeutic drug in the presence and absence of Probenecid to determine the reversal of resistance. Quantify the increase in intracellular drug accumulation.

Clinical Study of Probenecid-Penicillin Interaction

Objective: To determine the effect of Probenecid on the pharmacokinetics of penicillin in healthy volunteers.

Study Design: Open-label, crossover study.[23][24]

Participants: Healthy adult volunteers.[23]

Protocol:

-

Study Visits: Participants attend two study visits separated by a washout period (e.g., at least 7 days).[23]

-

Drug Administration: In a randomized order, participants receive a standard oral dose of penicillin-V alone during one visit, and penicillin-V plus a standard dose of Probenecid (e.g., 500mg) during the other visit.[23] Dosing may occur for a period before the study visit (e.g., 36 hours).[23]

-

Blood Sampling: Blood samples are collected at specific time points post-dose (e.g., 45 and 180 minutes).[25]

-

Sample Processing and Analysis: Plasma is separated from the blood samples and stored at -80°C.[23] The concentrations of total and free penicillin are determined using a validated analytical method such as HPLC-MS/MS.[23]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, such as clearance and area under the curve (AUC), are calculated and compared between the two treatment arms to quantify the effect of Probenecid on penicillin pharmacokinetics.[23]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in Probenecid's mechanisms of action.

Caption: Probenecid's action on renal transporters.

Caption: Probenecid's effects on Pannexin-1 and TRPV2.

Caption: Probenecid's reversal of multidrug resistance.

Conclusion

The journey of Probenecid from a penicillin-adjuvant to a multifaceted pharmacological agent illustrates the dynamic nature of drug discovery and mechanism of action studies. Its well-established role as an inhibitor of organic anion transporters, particularly OAT1, OAT3, and URAT1, remains the cornerstone of its clinical use. However, the elucidation of its interactions with Pannexin-1, TRPV2, and MRPs has opened new avenues for research and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of Probenecid's mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further investigation into these novel pathways will undoubtedly continue to expand our knowledge of this venerable drug and may unlock new therapeutic opportunities.

References

- 1. Probenecid and Penicillin Interaction: Enhanced Antibiotic Levels | empathia.ai [empathia.ai]

- 2. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probenecid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probenecid, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by Probenecid with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]

- 13. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Transporter Assays - PortaCellTec Biosciences GmbH [portacelltec.de]

- 15. Involvement of Organic Anion Transporters in the Pharmacokinetics and Drug Interaction of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IC50 - Wikipedia [en.wikipedia.org]

- 18. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Reversal of anticancer multidrug resistance by the ardeemins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. meddatax.com [meddatax.com]

- 24. hra.nhs.uk [hra.nhs.uk]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

The Dawn of a New Therapeutic Era: Initial Scientific Studies on Probenecid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a benzoic acid derivative, emerged in the mid-20th century as a significant pharmacological agent with a dual impact on therapeutic medicine. Initially developed to extend the efficacy of penicillin, which was in short supply during World War II, its subsequent discovery as a potent uricosuric agent revolutionized the management of gout. This technical guide delves into the foundational scientific studies that first elucidated the pharmacokinetics, mechanism of action, and clinical utility of probenecid, providing a comprehensive resource for researchers and drug development professionals. The information presented herein is meticulously extracted from the seminal papers of the late 1940s and early 1950s, offering a detailed look at the origins of this enduring therapeutic compound.

Core Mechanism of Action: Inhibition of Renal Tubular Transport

The foundational research on probenecid quickly identified its primary mechanism of action as the competitive inhibition of organic anion transporters (OATs) in the renal tubules. This was a groundbreaking concept at the time, paving the way for a deeper understanding of renal physiology and drug interactions.

Signaling Pathway of Probenecid's Uricosuric and Penicillin-Sparing Effects

Caption: Probenecid's dual mechanism of action in the renal proximal tubule.

Initial Application: Potentiation of Penicillin Therapy

The initial impetus for the development of probenecid was the urgent need to conserve limited supplies of penicillin. Early studies demonstrated that probenecid could significantly increase and prolong the plasma concentrations of penicillin by blocking its rapid excretion by the kidneys.

Key Quantitative Data from Early Penicillin Studies

| Study (Year) | Probenecid Dosage | Penicillin Administration | Increase in Penicillin Plasma Levels | Reference |

| Frisk et al. (1952) | 0.5 g every 6 hours | Oral Penicillin V | 2 to 4-fold | [1] |

| Beyer et al. (1951) | Not specified in abstract | Not specified in abstract | Not specified in abstract | [2] |

Experimental Protocols: Penicillin Assays

The quantitative measurement of penicillin in the early 1950s relied on microbiological assays. The general workflow for these assays is outlined below.

Workflow for Microbiological Assay of Penicillin

Caption: Generalized workflow for the microbiological assay of penicillin in the 1950s.

The Serendipitous Discovery: A New Era for Gout Treatment

During the initial clinical investigations of probenecid, researchers observed a significant decrease in serum uric acid levels in patients. This serendipitous finding led to a series of seminal studies that established probenecid as the first effective uricosuric agent for the long-term management of gout.

Key Quantitative Data from Early Gout Studies

| Study (Year) | Number of Patients | Probenecid Dosage | Mean Reduction in Serum Uric Acid | Reference |

| Talbott et al. (1951) | Not specified in abstract | Not specified in abstract | Not specified in abstract | [3] |

| Gutman & Yü (1951) | Not specified in abstract | Not specified in abstract | Not specified in abstract | [4] |

Experimental Protocols: Uric Acid Determination

In the early 1950s, the standard method for quantifying uric acid in serum and urine was a colorimetric assay. The fundamental principle of this method is outlined below.

Logical Relationship in Colorimetric Uric Acid Assay

Caption: Principle of the colorimetric determination of uric acid used in early probenecid studies.

Conclusion

The initial scientific investigations into probenecid laid the groundwork for its enduring legacy in medicine. The elegant studies of the early 1950s not only provided a practical solution to the challenge of penicillin conservation but also ushered in a new era of effective management for patients suffering from gout. The fundamental principles of its mechanism of action, discovered through meticulous and insightful research, continue to be relevant in contemporary pharmacology and drug development. This guide serves as a testament to the pioneering work of these early scientists and provides a valuable historical and technical perspective for the modern researcher.

References

- 1. Influence of probenecid on serum penicillin concentration after oral administration of penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 'Benemid,' p-(di-n-propylsulfamyl)-benzoic acid; its renal affinity and its elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The clinical and metabolic effects of benemid in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benemid (p-di-n-propylsulfamyl)-benzoic acid) as uricosuric agent in chronic gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Probenecid as a Uricosuric Agent: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Probenecid, a cornerstone uricosuric agent. It details its mechanism of action, summarizes key quantitative data from clinical and preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the complex biological pathways and experimental workflows involved in its research and development.

Core Mechanism of Action: Inhibition of Renal Urate Transporters

Probenecid exerts its uricosuric effect by modulating the transport of uric acid in the proximal tubules of the kidneys.[1][2][3] Its primary mechanism involves the competitive inhibition of key anion transporters, leading to a net increase in uric acid excretion.[2][4]

-

Inhibition of URAT1: Probenecid potently inhibits the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene.[2][5] URAT1 is located on the apical membrane of proximal tubule cells and is responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream.[6][7] By blocking URAT1, Probenecid effectively reduces this reabsorption, thereby increasing the concentration of uric acid in the urine and lowering serum uric acid (sUA) levels.[2][3]

-

Interaction with OAT1 and OAT3: Probenecid also interacts with Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), located on the basolateral membrane of the proximal tubule cells.[2][8] These transporters are involved in the secretion of various organic anions, including uric acid, from the blood into the tubular cells. While Probenecid's primary uricosuric action is through URAT1 inhibition, its interaction with OAT1 and OAT3 can influence the transport of other organic acids and drugs, leading to potential drug-drug interactions.[3][8]

Below is a diagram illustrating the renal handling of uric acid and the sites of action for Probenecid.

Quantitative Data on Probenecid's Efficacy

The following tables summarize the quantitative data on the efficacy of Probenecid in reducing serum uric acid levels and its inhibitory activity against key renal transporters.

Table 1: Clinical Efficacy of Probenecid in Patients with Gout[6][8][9]

| Treatment Group | Baseline sUA (mg/dL) (mean) | Final sUA (mg/dL) (mean) | Mean Change in sUA (mg/dL) | Mean Percentage Change in sUA | Patients Achieving Target sUA (<6.0 mg/dL) |

| Probenecid Monotherapy | 9.8 | 6.9 | -2.9 | -28.6% | 33% |

| Probenecid + Allopurinol | 10.6 (on Allopurinol) | 6.4 | -2.2 (from Allopurinol baseline) | -39.3% (from pre-treatment) | 37% |

Data from a retrospective study of 57 patients with gout. Target sUA was <0.36 mmol/L, which is approximately 6.0 mg/dL.[6][8]

Table 2: In Vitro Inhibitory Activity of Probenecid[3][10][11]

| Transporter | Species | IC₅₀ (μM) |

| URAT1 | Human | 22 - 42 |

| Rat | 786 | |

| OAT1 | Human | ~12.3 - 18.6 |

| Rat | ~15.3 | |

| OAT3 | Human | 5.12 - 12.6 |

IC₅₀ values represent the concentration of Probenecid required to inhibit 50% of the transporter's activity in vitro.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the uricosuric properties of compounds like Probenecid.

In Vitro URAT1 Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the URAT1 transporter.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against human URAT1 (hURAT1).

Materials:

-

Expression vector containing the full-length cDNA of human SLC22A12 (URAT1).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

[¹⁴C]-labeled uric acid.

-

Test compound (e.g., Probenecid) and a known inhibitor as a positive control (e.g., benzbromarone).[10][11]

-

Scintillation counter.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium until they reach 80-90% confluency.

-

Transfect the cells with the hURAT1 expression vector using a suitable transfection reagent according to the manufacturer's protocol.[9]

-

As a negative control, transfect a separate batch of cells with an empty vector.

-

Allow the cells to express the transporter for 24-48 hours post-transfection.

-

-

Uric Acid Uptake Assay:

-

Plate the transfected cells into 24- or 48-well plates.

-

On the day of the assay, wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control in uptake buffer for 10-30 minutes.[10]

-

Initiate the uptake reaction by adding uptake buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 10-50 µM) and the corresponding concentration of the test compound.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

-

Quantification and Data Analysis:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Subtract the non-specific uptake (from empty vector-transfected cells) from the total uptake to determine URAT1-specific uptake.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

-

In Vivo Hyperuricemia Animal Model

This model is essential for evaluating the in vivo efficacy of a uricosuric agent in a living organism. The potassium oxonate-induced hyperuricemia model in rats is widely used.[12][13][14]

Objective: To assess the ability of a test compound to lower serum uric acid levels in a hyperuricemic rat model.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g).

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Test compound (e.g., Probenecid).

-

Positive control (e.g., Allopurinol).[13]

-

Blood collection supplies.

-

Uric acid assay kit or HPLC for uric acid determination.[1][2][5]

Protocol:

-

Animal Acclimatization:

-

Acclimate the rats to the laboratory conditions for at least one week with free access to standard chow and water.

-

-

Induction of Hyperuricemia:

-

Drug Administration:

-

Divide the rats into several groups:

-

Normal control (vehicle only).

-

Hyperuricemic model (potassium oxonate + vehicle).

-

Positive control (potassium oxonate + allopurinol, e.g., 10 mg/kg).

-

Test groups (potassium oxonate + various doses of the test compound).

-

-

Administer the test compound, positive control, or vehicle orally.

-

-

Sample Collection:

-

Collect blood samples from the retro-orbital plexus or tail vein at specific time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).

-

For urine collection, house the animals in metabolic cages to collect 24-hour urine samples.

-

-

Biochemical Analysis:

-

Data Analysis:

-

Calculate the mean serum and urinary uric acid levels for each group at each time point.

-

Compare the uric acid levels in the test groups to the hyperuricemic model group to determine the uricosuric effect of the test compound.

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed effects.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel uricosuric agent.

References

- 1. HPLC Method for Analysis of Uric Acid in Urine and Human Serum Samples on BIST B+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 2. Determination of uric acid in canine serum and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. s3.pgkb.org [s3.pgkb.org]

- 5. rjptonline.org [rjptonline.org]

- 6. Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population | The Journal of Rheumatology [jrheum.org]

- 7. rheumaknowledgy.com [rheumaknowledgy.com]

- 8. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hyperuricemia induced by the uricosuric drug probenecid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Hyperuricemia induced by some antihypertensives and uricosuric drugs in oxonate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. dovepress.com [dovepress.com]

- 17. akjournals.com [akjournals.com]

Probenecid's Inhibition of Organic Anion Transporters: A Technical Guide to Early Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a uricosuric agent developed for the treatment of gout, has been a cornerstone tool in renal physiology and pharmacology for decades.[1][2] Its ability to inhibit the transport of organic anions was recognized early on, leading to its use in increasing the plasma concentration of antibiotics like penicillin.[3][4] This technical guide delves into the foundational studies that characterized probenecid's inhibitory effects on organic anion transporters (OATs), focusing on the quantitative data and experimental methodologies that paved the way for our current understanding. While initially its molecular targets were unknown, probenecid is now understood to primarily inhibit renal transporters OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12) in vivo.[5][6][7]

Core Mechanism of Action

Organic anion transporters are a family of proteins crucial for the secretion and reabsorption of a wide range of endogenous and exogenous substances in the kidney and other tissues. Probenecid acts as a competitive inhibitor, competing with other organic anions for the binding sites on these transporters.[8][9] This competition reduces the renal clearance of substrates, thereby prolonging their half-life in the bloodstream.[3] The most extensively studied model substrate for this interaction is p-aminohippurate (PAH), where competition for secretion with probenecid is a classic indicator of OAT1-mediated transport.[9]

Quantitative Inhibition Data

Early research focused on quantifying the inhibitory potency of probenecid against various transporters. These studies typically determined the concentration of probenecid required to inhibit 50% of the transporter's activity (IC50) or the inhibition constant (Ki). The values varied depending on the specific transporter, the substrate used, and the experimental system.

| Transporter(s) | Substrate(s) | Experimental System | Probenecid Inhibition Constant | Reference |

| OAT1 & OAT3 | Adefovir, Benzylpenicillin | Human Kidney Slices | Ki = 18.6 ± 5.1 µM (for Adefovir), Ki = 12.6 ± 4.2 µM (for Benzylpenicillin) | [10] |

| Basolateral OAT | p-aminohippurate (PAH) | Isolated Rabbit Proximal Renal Tubules (S2 segments) | Apparent Ki ≈ 13 to 15 µM | [11] |

| Pannexin 1 Channels | Voltage-induced currents | Xenopus oocytes expressing Pannexin 1 | IC50 ≈ 150 µM | [2] |

| OATP1B1 | Coproporphyrin I (CPI) | HEK cells overexpressing OATP1B1 | IC50 = 167 ± 42.0 µM | [12] |

| OATP1B3 | Coproporphyrin I (CPI) | HEK cells overexpressing OATP1B3 | IC50 = 76.0 ± 17.2 µM | [12] |

Note: While Pannexin 1 and OATPs are not classic OATs, they are included as probenecid has been shown to inhibit them, which is relevant for researchers using probenecid as a "specific" OAT inhibitor.

Detailed Experimental Methodologies

The characterization of probenecid's inhibitory action relied on several key experimental protocols. Below are generalized methodologies derived from early and foundational studies.

1. Renal Slice Uptake Assays

This ex vivo method was crucial for studying transport in a system that retains much of the kidney's structural integrity.

-

Protocol:

-

Tissue Preparation: Kidneys are harvested from an animal model (e.g., rabbit, rat) and immediately placed in ice-cold buffer (e.g., Krebs-Henseleit). Thin cortical slices (approx. 0.4-0.5 mm) are prepared using a microtome.

-

Pre-incubation: Slices are pre-incubated in oxygenated buffer at 37°C to allow them to equilibrate.

-

Inhibition Assay: Slices are then incubated in buffer containing a radiolabeled OAT substrate (e.g., [3H]PAH) with and without various concentrations of probenecid.

-

Uptake Measurement: After a set time, the reaction is stopped by transferring the slices to ice-cold buffer. The slices are then washed, dissolved, and the amount of radioactivity is measured using a scintillation counter to determine the rate of substrate uptake.

-

Data Analysis: The uptake in the presence of probenecid is compared to the control to calculate the percentage of inhibition and subsequently determine the Ki or IC50 value.

-

2. Isolated Renal Tubule Transport Assays

This technique allows for the study of transport in specific segments of the nephron.

-

Protocol:

-

Tubule Isolation: Individual renal tubule segments (e.g., S2 segment of the proximal tubule) are dissected from the kidney of an animal model (e.g., rabbit).[11]

-

Uptake Measurement: The isolated tubule is transferred to a bath containing the radiolabeled substrate (e.g., PAH) and varying concentrations of probenecid for a very short duration (e.g., 15 seconds) to measure the initial rate of uptake across the basolateral membrane.[11]

-

Analysis: The amount of substrate taken up by the tubule is measured to determine the kinetics of transport and inhibition, including parameters like Kt (transport affinity) and Jmax (maximal transport rate).[11]

-

3. Transporter-Expressing Cell Lines

The advent of molecular cloning allowed for the study of individual transporters in a controlled in vitro environment.

-

Protocol:

-

Cell Culture: A host cell line that does not endogenously express the transporter of interest (e.g., HEK293) is cultured.

-

Transfection: The cells are transfected with a plasmid containing the cDNA for a specific transporter (e.g., human OAT1 or OAT3).[13] A control group is transfected with an empty vector.

-

Uptake Assay: The transfected cells are seeded in multi-well plates. The uptake experiment is initiated by adding a buffer containing the substrate (often fluorescent, like 6-carboxyfluorescein, or radiolabeled) and various concentrations of probenecid.[3][13]

-

Measurement: After a defined incubation period, uptake is stopped, cells are washed and lysed, and the amount of substrate accumulated is measured using a fluorescence plate reader or scintillation counter.

-

Data Analysis: Uptake in the empty-vector cells is subtracted as background. The inhibition curve is then plotted to determine the IC50 value.

-

Visualizations of Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for a renal slice uptake inhibition assay.

References

- 1. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic anion transport by basal-lateral membranes: effect of PAH and furosemide on each other's transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by Probenecid with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Potential of Probenecid in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probenecid, a drug with a long history of clinical use for gout, is gaining significant traction in the neuroscience community for its multifaceted mechanisms of action and potential therapeutic applications in a range of neurological disorders.[1][2][3] This technical guide provides an in-depth overview of the exploratory studies of Probenecid in neuroscience, focusing on its core molecular targets, experimental validation, and future directions. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of Probenecid's emerging role in the central nervous system (CNS).

Core Mechanisms of Action in the Central Nervous System

Probenecid's influence on the CNS is primarily attributed to its interaction with three key protein families: Pannexin-1 (Panx1) hemichannels, Transient Receptor Potential Vanilloid 2 (TRPV2) channels, and Organic Anion Transporters (OATs).[1][2] These interactions lead to a cascade of downstream effects, including modulation of neuroinflammation, neuronal excitability, and drug bioavailability within the brain.

Inhibition of Pannexin-1 Hemichannels

Probenecid is a potent blocker of Panx1 hemichannels.[1][4] These channels are crucial for the release of signaling molecules like ATP from neurons and glia, which in turn activate purinergic receptors such as P2X7R, leading to increased intracellular calcium.[1][5] Under pathological conditions, excessive Panx1 opening contributes to neuroinflammation and neuronal damage.[1][6] Probenecid's blockade of Panx1 has been shown to be neuroprotective by mitigating these inflammatory processes.[1][7]

dot

References

- 1. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probenecid: an emerging tool for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage [frontiersin.org]

- 7. Frontiers | Acute Pannexin 1 Blockade Mitigates Early Synaptic Plasticity Defects in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

Probenecid's Role in Modulating Pannexin-1 Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probenecid, a well-established uricosuric agent, has emerged as a potent and selective inhibitor of pannexin-1 (Panx1) channels. This technical guide provides a comprehensive overview of the modulatory role of probenecid on Panx1, consolidating key findings on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The guide also elucidates the intricate signaling pathways involving Panx1, the P2X7 receptor, and the inflammasome, and how probenecid influences these cascades. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of targeting pannexin-1 channels.

Introduction

Pannexin-1 (Panx1) is a ubiquitously expressed protein that forms large-pore channels in the plasma membrane, mediating the release of ATP and other small molecules into the extracellular space.[1][2] These channels play crucial roles in a variety of physiological and pathological processes, including inflammation, cell death, and intercellular communication.[3][4] Probenecid, a drug historically used for the treatment of gout, has been identified as a specific inhibitor of Panx1 channels, distinguishing it from less selective blockers like carbenoxolone that also affect connexin hemichannels.[2][5] This specificity makes probenecid an invaluable tool for dissecting the physiological functions of Panx1 and a promising candidate for therapeutic interventions targeting Panx1-mediated pathologies.

Mechanism of Action

Probenecid exerts its inhibitory effect on Panx1 channels through a direct interaction, leading to a reduction in channel permeability. While the precise molecular binding site is still under investigation, evidence suggests that probenecid's mechanism is distinct from that of other Panx1 inhibitors.[6] Its primary modes of modulating Panx1 function are through the inhibition of ionic currents, blockade of ATP release, and prevention of dye uptake.

Inhibition of Ionic Currents

Electrophysiological studies, primarily using two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing Panx1, have demonstrated that probenecid effectively attenuates Panx1-mediated whole-cell currents in a dose-dependent manner.[1][2] At a concentration of 1 mM, probenecid has been shown to completely abolish these currents.[6]

Blockade of ATP Release

A key function of Panx1 channels is the regulated release of ATP, which acts as a crucial signaling molecule in the extracellular environment. Probenecid has been shown to significantly reduce Panx1-mediated ATP release from various cell types, including oocytes, erythrocytes, and astrocytes, in response to stimuli such as high extracellular potassium or mechanical stress.[1][7]

Prevention of Dye Uptake

Panx1 channels are permeable to large molecules, a property often assessed using fluorescent dyes like Yo-Pro-1 or ethidium bromide. Probenecid effectively blocks the uptake of these dyes in cells expressing Panx1, providing a functional readout of channel inhibition.[1][8]

Quantitative Data Presentation

The inhibitory potency of probenecid on pannexin-1 channels has been quantified across various experimental systems. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Type / System | Experimental Condition | Reference |

| IC50 | ~150 µM | Xenopus oocytes (mouse Panx1) | Voltage-clamp | [1] |

| IC50 | 203 µM (95% CI: 138–298 µM) | HEK-hP2X7 cells | ATP-induced dye uptake (200 µM ATP) | [1] |

| IC50 | 1.3 mM (95% CI: 1.0–1.7 mM) | HEK-hP2X7 cells | ATP-induced dye uptake (1 mM ATP) | [1] |

Table 1: Inhibitory Concentration (IC50) of Probenecid on Pannexin-1 Channels.

| Cell Type | Probenecid Concentration | Assay | Percentage Inhibition | Reference |

| HEK-hP2X7 cells | 2.5 mM | ATP-induced dye uptake | ~60% | [1] |

| Human CD14+ Monocytes | 1 mM | ATP-induced dye uptake | ~49% | [1] |

| J774 Macrophages | Not specified | ATP-induced dye uptake | Significant reduction | [1] |

| Human CD14+ Monocytes | 1 mM | ATP-induced IL-1β secretion | ~32% | [1] |

| Human CD14+ Monocytes | 2.5 mM | ATP-induced IL-1β secretion | ~96% | [1] |

| Mouse Skeletal Muscle Fibers | 1 mM | Voltage-activated SR Ca2+ release | ~40% | [7][9] |

Table 2: Percentage Inhibition of Pannexin-1 Mediated Processes by Probenecid.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from Silverman et al., 2008.[1]

-

Oocyte Preparation: Harvest oocytes from female Xenopus laevis and defolliculate by collagenase treatment.

-

cRNA Injection: Inject oocytes with Panx1 cRNA and incubate for 2-3 days to allow for protein expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply voltage steps (e.g., to +60 mV for 5 seconds) to elicit Panx1 currents.

-

To test for inhibition, perfuse the chamber with the standard saline solution containing varying concentrations of probenecid and repeat the voltage-step protocol.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of probenecid to determine the dose-response relationship and calculate the IC50.

ATP Release Assay

This protocol is adapted from Silverman et al., 2008.[1]

-

Cell Preparation: Use Panx1-expressing cells (e.g., transfected HEK293 cells or Xenopus oocytes).

-

Stimulation and Sample Collection:

-

Incubate cells in a physiological buffer.

-

Pre-incubate a subset of cells with desired concentrations of probenecid.

-

Stimulate ATP release using an appropriate stimulus (e.g., high extracellular potassium, mechanical stress).

-

Collect the extracellular supernatant at specified time points.

-

-

ATP Measurement:

-

Use a luciferin-luciferase-based ATP assay kit.

-

Add the collected supernatant to the assay reagent.

-

Measure the resulting luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescence values to the total protein concentration or cell number. Compare the ATP release in probenecid-treated cells to untreated controls to determine the percentage inhibition.

Dye Uptake Assay

This protocol is adapted from Bhaskaracharya et al., 2014.[1]

-

Cell Preparation: Plate Panx1-expressing cells in a multi-well plate (e.g., 96-well).

-

Assay Procedure:

-

Wash the cells with a physiological buffer.

-

Add a solution containing a fluorescent dye that is permeable to Panx1 channels (e.g., 5 µM Yo-Pro-1 or ethidium bromide).

-

For inhibitor studies, pre-incubate the cells with various concentrations of probenecid before adding the dye.

-

Induce channel opening with an appropriate stimulus if necessary (e.g., ATP for P2X7 co-expressing cells).

-

Incubate for a defined period (e.g., 10-30 minutes) to allow for dye uptake.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the cells using a fluorescence microplate reader or a fluorescence microscope.

-

-

Data Analysis: Subtract the background fluorescence from non-stimulated or control cells. Calculate the percentage of dye uptake in probenecid-treated cells relative to untreated controls.

Signaling Pathways and Visualization

Probenecid's inhibition of Panx1 channels has significant implications for downstream signaling pathways, particularly the interplay between Panx1, the P2X7 receptor, and the inflammasome.

Pannexin-1 and P2X7 Receptor Interaction

Panx1 channels are functionally and physically linked to the purinergic P2X7 receptor, an ATP-gated ion channel.[10] Activation of the P2X7 receptor by extracellular ATP can lead to the opening of Panx1 channels, creating a positive feedback loop that amplifies ATP release and purinergic signaling.[11] This interaction is crucial for various cellular responses, including the induction of a large, non-selective pore in the cell membrane and the initiation of inflammatory cascades.

Role in Inflammasome Activation

The Panx1-P2X7 receptor axis is a key upstream activator of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[10][12] The opening of Panx1 channels, triggered by P2X7 receptor activation, leads to potassium efflux, a critical signal for NLRP3 inflammasome assembly.[13] By blocking Panx1, probenecid can disrupt this signaling cascade, thereby inhibiting inflammasome activation and the subsequent inflammatory response.[3][4]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.

Caption: Experimental workflows for studying probenecid's effect on Panx1.

Caption: Probenecid inhibits Panx1-mediated inflammasome activation.

Conclusion

Probenecid stands out as a specific and effective inhibitor of pannexin-1 channels, making it an indispensable tool for cellular and systems-level research into the functions of Panx1. Its ability to uncouple Panx1 activity from that of connexins and organic anion transporters provides a unique advantage in experimental design. Furthermore, the well-characterized pharmacokinetics and safety profile of probenecid, coupled with its demonstrated efficacy in modulating Panx1-dependent inflammatory pathways, underscore its potential for repositioning as a therapeutic agent in a range of diseases where Panx1 hyperactivity is implicated. This guide provides a foundational resource for scientists and clinicians aiming to explore the multifaceted role of probenecid in modulating pannexin-1 channels and its downstream consequences.

References

- 1. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One [journals.plos.org]

- 2. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of the Pannexin-1 Channel Inhibitor: Probenecid on Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probenecid, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pannexin 1 Channel Activates the Inflammasome in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The emerging Pannexin 1 signalome: a new nexus revealed? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Probenecid as a TRPV2 Channel Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of probenecid as a specific activator of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. It is designed to be a comprehensive resource, detailing the seminal experiments, quantitative data, and underlying signaling pathways.

Introduction: The Challenge of Modulating TRPV2

The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel involved in a wide array of physiological and pathophysiological processes, including immune responses, cardiac function, cancer progression, and neuronal development.[1][2] Despite its significance, the study of TRPV2 has been hampered by a lack of specific pharmacological activators. The discovery of probenecid, an FDA-approved drug primarily used for treating gout, as a selective TRPV2 agonist marked a significant breakthrough in the field, providing a valuable tool to investigate the channel's function.[3][4][5]

The Initial Discovery: Probenecid's Specificity for TRPV2

The seminal work identifying probenecid as a TRPV2 activator was published by Bang et al. in 2007.[3] Using a heterologous expression system, the researchers demonstrated that probenecid could elicit significant cellular responses in cells expressing TRPV2, but not in those expressing other related thermo-TRP channels.

Key Experimental Findings

The initial discovery relied on two primary experimental techniques:

-

Calcium Imaging: Using the calcium-sensitive dye Fluo-3 AM, researchers observed a significant increase in intracellular calcium ([Ca²⁺]i) in HEK293T cells transfected with TRPV2 upon application of probenecid.[3]

-

Electrophysiology: Whole-cell patch-clamp recordings provided direct evidence of ion channel activation, showing that probenecid induced robust inward and outward currents in TRPV2-expressing cells.[6]

Subsequent research has further elucidated the role of probenecid, indicating that it acts as a potentiator of TRPV2, significantly enhancing the channel's response to other stimuli.[7][8] While probenecid alone may not induce the opening of the TRPV2 channel, its interaction with the channel primes it for activation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational studies on probenecid's activation of TRPV2.

Table 1: Electrophysiological Response of TRPV2 to Probenecid

| Parameter | Condition | Result | Reference |

| Whole-cell current | Application of 100 µM probenecid at +60 mV | Rapid increase in current | [6] |

| Whole-cell current | Application of 100 µM probenecid at -60 mV | Rapid increase in current | [6] |

| Current Inhibition | 100 µM probenecid + 20 µM ruthenium red | Current response blocked | [6] |

Table 2: Dose-Response of Probenecid on TRPV2 Activation (Calcium Imaging)

| Parameter | Value | Reference |

| EC₅₀ | 31.9 µM | [6] |

| Hill Coefficient (n) | 2.8 | [6] |

Table 3: Specificity of Probenecid Among Thermo-TRP Channels

| TRP Channel | Response to Probenecid | Reference |

| TRPV2 | Significant calcium influx | [3][5] |

| TRPV1 | No significant response | [3][5] |

| TRPV3 | No significant response | [3][5] |

| TRPV4 | No significant response | [3][5] |

| TRPA1 | No significant response | [3][5] |

| TRPM8 | No significant response | [3][5] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize probenecid as a TRPV2 activator.

Cell Culture and Heterologous Expression

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their low endogenous expression of TRP channels and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression, cells are plated onto poly-L-lysine-coated glass coverslips. Plasmids containing the cDNA for the desired TRP channel (e.g., rat TRPV2) are transfected into the cells using a lipid-based transfection reagent like Lipofectamine 2000, following the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.

Calcium Imaging with Fluo-3 AM

-

Dye Loading: Transfected HEK293T cells are incubated in a loading buffer containing 4 µM Fluo-3 AM, 2.5 mM probenecid (to inhibit dye leakage), and 0.02% Pluronic F-127 in a standard extracellular solution (e.g., Hank's Buffered Salt Solution with 10 mM HEPES) for 1 hour at 37°C.

-

Washing: After incubation, cells are washed three times with the assay buffer to remove excess dye.

-

Image Acquisition: The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope. Fluo-3 is excited at 488 nm, and emission is captured at >515 nm. Baseline fluorescence is recorded for a stable period before the application of probenecid.

-

Data Analysis: Changes in intracellular calcium are measured as the change in fluorescence intensity (ΔF) relative to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH adjusted to 7.3 with CsOH).

-

-

Recording:

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the intracellular solution.

-

Whole-cell recordings are obtained from transfected cells under voltage-clamp mode using an amplifier.

-

Cells are held at a holding potential of -60 mV. Voltage ramps or steps are applied to elicit currents.

-

-

Drug Application: Probenecid is dissolved in the extracellular solution and applied to the recorded cell via a perfusion system.

-

Data Analysis: Current-voltage (I-V) relationships are plotted to characterize the properties of the probenecid-induced currents.

Signaling Pathways and Mechanism of Action

TRPV2 Translocation and Activation

Under basal conditions, a significant portion of TRPV2 resides in intracellular compartments like the endoplasmic reticulum.[9] For the channel to be activated at the plasma membrane, it often requires translocation to the cell surface. This process is frequently mediated by the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[9][10]

Downstream Effects of TRPV2 Activation

The influx of calcium through activated TRPV2 channels triggers a variety of cellular responses. In cardiomyocytes, for instance, probenecid-induced TRPV2 activation leads to a positive inotropic effect by modulating sarcoplasmic reticulum Ca²⁺ loading.[4][11] In immune cells like macrophages, TRPV2 is involved in processes such as phagocytosis.[10]

Structural Insights into Probenecid Binding

Recent cryo-electron microscopy studies have revealed that probenecid interacts directly with rat TRPV2 in a previously unidentified intracellular binding pocket.[7] The binding of probenecid at a conserved histidine residue is thought to prevent the channel from adopting an inactivated state, thereby potentiating its activity in the presence of other stimuli.[7][8]

Conclusion

The identification of probenecid as a specific activator and potentiator of the TRPV2 channel has been a pivotal development for the field. It has provided a much-needed pharmacological tool to dissect the complex roles of TRPV2 in health and disease. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers aiming to utilize probenecid in their investigations of TRPV2. Furthermore, the elucidation of its binding site and mechanism of action opens new avenues for the development of more potent and specific TRPV2 modulators for therapeutic applications.

References

- 1. TRPV2 - Wikipedia [en.wikipedia.org]

- 2. The dynamic TRPV2 ion channel proximity proteome reveals functional links of calcium flux with cellular adhesion factors NCAM and L1CAM in neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into TRPV2 modulation by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TRPV2: A Cancer Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel role of transient receptor potential vanilloid 2 in the regulation of cardiac performance - PMC [pmc.ncbi.nlm.nih.gov]

Probenecid: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid is a well-established uricosuric agent primarily utilized in the clinical management of hyperuricemia and gout.[1][2] It functions by modulating renal tubular transport, thereby increasing the excretion of uric acid.[3] Beyond its primary indication, probenecid has also been employed as an adjunct to antibiotic therapy, notably with penicillin and its derivatives, to increase their plasma concentrations by inhibiting their renal excretion.[4][5] This guide provides an in-depth overview of the core chemical properties and structural features of probenecid, offering valuable data and methodologies for professionals in research and drug development.

Chemical Identity and Structure

Probenecid is chemically described as 4-(dipropylsulfamoyl)benzoic acid.[1] It is a sulfonamide derivative characterized by a benzoic acid moiety, to which a dipropyl-substituted sulfamoyl group is attached at the para position.[1]

Key Identifiers:

-

IUPAC Name: 4-(dipropylsulfamoyl)benzoic acid[6]

-

CAS Number: 57-66-9[1]

-

Chemical Formula: C₁₃H₁₉NO₄S[1]

-

Synonyms: p-(Dipropylsulfamoyl)benzoic acid, Benemid, Probalan[1]

The structural arrangement of its functional groups—a carboxylic acid and a sulfonamide with lipophilic propyl chains—is crucial to its mechanism of action, influencing its solubility, acidity, and interactions with biological transporters.

Core Chemical and Physical Properties

Probenecid is a white or nearly white, fine crystalline powder that is practically odorless.[4] It possesses a slightly bitter taste with a pleasant aftertaste.[6] The key quantitative physicochemical properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 285.36 g/mol | [6][7] |

| Melting Point | 194 - 203 °C | [6] |

| pKa | 3.4 - 3.53 (Carboxylic Acid) | [6] |

| LogP (Octanol/Water) | 3.21 - 3.7 | [6] |

| Water Solubility | Practically insoluble; sparingly soluble in aqueous buffers | [4] |

| Solubility in Organic Solvents | Soluble in acetone, alcohol, chloroform, and dilute alkali. | [4] |

Experimental Protocols

The determination of the physicochemical properties of a drug substance like probenecid is fundamental to its development. Standardized experimental protocols are employed to ensure data accuracy and reproducibility.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology:

-

An excess amount of solid probenecid is added to a known volume of the solvent system (e.g., phosphate-buffered saline pH 7.4, n-octanol, or water).

-

The resulting suspension is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

After equilibration, the suspension is filtered to remove undissolved solid.

-

The concentration of probenecid in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure the precision of the measurement.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Methodology:

-

A precise amount of probenecid is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure complete dissolution.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

A standardized titrant (e.g., 0.1 M NaOH) is added to the solution in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution properties.

Methodology:

-

Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

A known amount of probenecid is dissolved in one of the phases (typically the one in which it is more soluble).

-

The two phases are combined in a flask and shaken gently at a constant temperature for a period sufficient to reach partitioning equilibrium.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of probenecid in each phase is determined using a suitable analytical technique like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action: Inhibition of Renal Transport

Probenecid exerts its therapeutic effects primarily by interacting with organic anion transporters (OATs) in the proximal tubules of the kidneys. It competitively inhibits the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal tubule back into the bloodstream. By blocking this transporter, probenecid increases the urinary excretion of uric acid, thereby lowering serum urate levels.[3][4] This same mechanism allows probenecid to inhibit the renal secretion of certain drugs, like penicillin, prolonging their therapeutic effect.[2]

References

- 1. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Probenecid - Wikipedia [en.wikipedia.org]

- 3. KEGG DRUG: Probenecid [kegg.jp]

- 4. go.drugbank.com [go.drugbank.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. A Simple, Robust and Efficient Computational Method for n-Octanol/Water Partition Coefficients of Substituted Aromatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Probenecid: A Technical Guide for Researchers